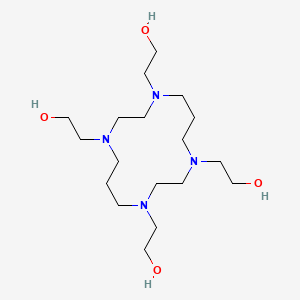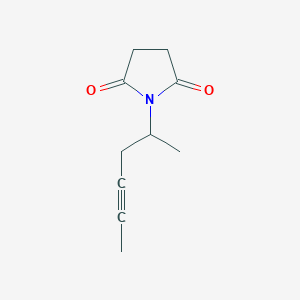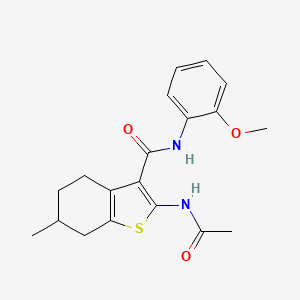![molecular formula C22H38N2O+2 B14144960 1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) CAS No. 687128-65-0](/img/structure/B14144960.png)
1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group attached to a propane backbone, which is further linked to two 1-methylpiperidinium groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) typically involves multiple steps. One common method includes the reaction of 3-benzyloxy-1,2-propanediol with appropriate reagents to introduce the piperidinium groups. The reaction conditions often involve the use of acid catalysts to facilitate the etherification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) involves its interaction with molecular targets and pathways within biological systems. The benzyloxy group may facilitate binding to specific receptors or enzymes, while the piperidinium groups can enhance the compound’s solubility and stability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) can be compared with similar compounds such as:
3-benzyloxy-1,2-propanediol: A precursor in the synthesis of the target compound, featuring a simpler structure with only one benzyloxy group.
1-benzylglycerol: Another related compound with a benzyloxy group attached to a glycerol backbone.
1,3-diphenylpropane: A structurally similar compound with phenyl groups instead of piperidinium groups.
The uniqueness of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) lies in its combination of benzyloxy and piperidinium groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
687128-65-0 |
|---|---|
Fórmula molecular |
C22H38N2O+2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-methyl-1-[3-(1-methylpiperidin-1-ium-1-yl)-2-phenylmethoxypropyl]piperidin-1-ium |
InChI |
InChI=1S/C22H38N2O/c1-23(14-8-4-9-15-23)18-22(19-24(2)16-10-5-11-17-24)25-20-21-12-6-3-7-13-21/h3,6-7,12-13,22H,4-5,8-11,14-20H2,1-2H3/q+2 |
Clave InChI |
DXDXEYWZYUHFKI-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCCC1)CC(C[N+]2(CCCCC2)C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)


![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)


![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)

![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)
